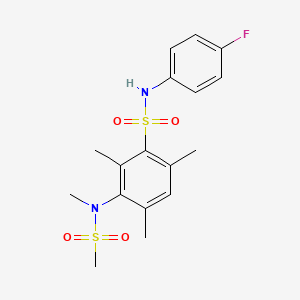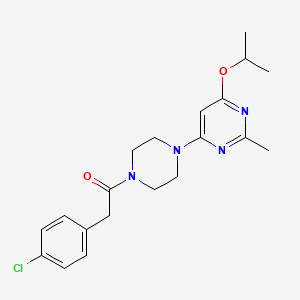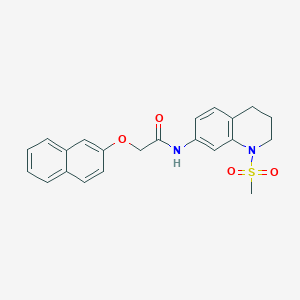
N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21FN2O4S2 and its molecular weight is 400.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cytotoxicity and Tumor Inhibition Studies
Sulfonamide derivatives, including compounds similar to N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, have been explored for their cytotoxic and tumor-specific properties. Research by Gul et al. (2016) on benzenesulfonamides revealed that certain derivatives displayed interesting cytotoxic activities, which could be crucial for anti-tumor activity studies. These sulfonamides were also potent inhibitors of human carbonic anhydrase isoforms, relevant for cancer research (Gul et al., 2016).
Polymorphism in Aromatic Sulfonamides
The study of polymorphism in aromatic sulfonamides, including fluorine-substituted compounds, is another significant area of research. Terada et al. (2012) investigated N-(2-phenoxyphenyl)benzenesulfonamides with fluorine substitutions, revealing that the presence of fluorine groups led to the formation of polymorphs or pseudopolymorphs. This research provides insight into the structural and physical properties of these compounds (Terada et al., 2012).
Fluorination in Sulfonamide Derivatives
The process of fluorination in sulfonamide derivatives, including those similar to the compound , is crucial for enhancing their pharmacological properties. Blackburn and Türkmen (2005) demonstrated that direct fluorination of benzenemethanesulfonamide anions using N-fluorobisbenzenesulfonimide resulted in alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides. These fluorinated derivatives showed increased carbonic anhydrase inhibition and enhanced lipophilicity (Blackburn & Türkmen, 2005).
Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives, including fluorine-containing compounds, form a significant part of scientific research. Deng et al. (2021) synthesized and characterized 3-bromo-N-(3-fluorophenyl)benzenesulfonamide. Their study included spectroscopic analysis and X-ray diffraction to determine the compound's structure, providing valuable information for understanding its chemical properties (Deng et al., 2021).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4S2/c1-11-10-12(2)17(13(3)16(11)20(4)25(5,21)22)26(23,24)19-15-8-6-14(18)7-9-15/h6-10,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXXBLDZHUOTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2605119.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2605120.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2605122.png)

![5-Chloro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2605124.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2605127.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2605129.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605133.png)
![Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2605134.png)

![5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2605137.png)
![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate](/img/structure/B2605139.png)

